molecular formula C23H25N3O4 B2550964 N-benzyl-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 953186-97-5

N-benzyl-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No. B2550964
CAS RN: 953186-97-5
M. Wt: 407.47
InChI Key: ZUXSUTSDNIHXLZ-UHFFFAOYSA-N
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Description

The compound N-benzyl-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is not directly discussed in the provided papers. However, the papers do discuss related compounds with similar structural motifs and potential biological activities. For instance, paper describes a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which share the N-benzyl component and are synthesized for their antiproliferative activity against cancer cell lines. Paper discusses the synthesis of a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related derivatives as potential new hybrid anticonvulsant agents. These compounds are structurally related to the one due to the presence of the N-benzyl moiety and their potential pharmacological applications.

Synthesis Analysis

The synthesis of related compounds involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) as mentioned in paper . This method is a powerful tool for constructing complex molecules due to its high efficiency and the ability to introduce a wide variety of substituents. The synthesis of anticonvulsant agents in paper involves the coupling reaction of substituted benzylamines with carboxylic acids using N,N-carbonyldiimidazole (CDI) as the coupling reagent. These methods could potentially be adapted for the synthesis of N-benzyl-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, although the specific details would depend on the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to N-benzyl-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is characterized by the presence of a benzyl group and a heterocyclic core, which are important for their biological activity. In paper , structure-activity relationship (SAR) studies highlight the importance of specific substitutions on the benzyl group for antiproliferative activity. The molecular structure is confirmed using spectral data such as (1)H NMR, (13)C NMR, and LC-MS as seen in paper .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include cycloadditions and amide bond formations. The CuAAC reaction is a click chemistry reaction that forms a 1,2,3-triazole ring, a common feature in many biologically active compounds. The amide bond formation is a fundamental reaction in medicinal chemistry, as it is stable and present in many drug molecules. The reactivity of these functional groups could be explored further in the context of N-benzyl-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are crucial for their pharmacokinetic and pharmacodynamic profiles. While the papers do not provide specific data on the physical and chemical properties of N-benzyl-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, they do provide insights into the properties of structurally related compounds. For example, paper discusses the metabolic stability of compound 8 and its lack of effect on the activity of human cytochrome P450 isoform CYP3A4. These properties are important for the development of a drug candidate as they affect its safety and efficacy.

Scientific Research Applications

Antitumor Activity

Compounds with benzyl-substituted quinazolinones, similar in structural complexity to the requested compound, have been synthesized and evaluated for their antitumor activity. For instance, a study by Ibrahim A. Al-Suwaidan et al. (2016) demonstrated that certain derivatives showed significant broad-spectrum antitumor activity, with potency notably higher than that of the positive control 5-FU. This suggests the potential of structurally complex compounds in cancer treatment research (Ibrahim A. Al-Suwaidan et al., 2016).

Anticonvulsant Properties

Another area of application for complex chemical compounds is in the development of anticonvulsant agents. Kamiński et al. (2015) synthesized a series of compounds that showed promise as new hybrid anticonvulsant agents. These compounds combined chemical fragments of well-known antiepileptic drugs, demonstrating significant protection in preclinical seizure models (Kamiński et al., 2015).

Medicinal Chemistry Applications

Compounds with complex structures are also explored for their potential in various medicinal chemistry applications. For example, the synthesis of novel derivatives of benzoxazole utilizing ionic liquids highlights advancements in solvent-free conditions and environmental considerations in chemical synthesis, which could be relevant to the synthesis and application of the compound (M. Nikpassand et al., 2015).

properties

IUPAC Name

N-benzyl-4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-29-20-12-10-18(15-21(20)30-2)19-11-13-23(28)26(25-19)14-6-9-22(27)24-16-17-7-4-3-5-8-17/h3-5,7-8,10-13,15H,6,9,14,16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXSUTSDNIHXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

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